3-Amino-4,5-dichlorobenzoic acid hydrochloride
Description
Systematic Nomenclature and Structural Identification
3-Amino-4,5-dichlorobenzoic acid hydrochloride is systematically identified by its Chemical Abstracts Service registry number 1820619-32-6, establishing its unique chemical identity within the broader chemical literature. The compound's International Union of Pure and Applied Chemistry nomenclature follows standard conventions for substituted benzoic acids, where the carboxylic acid functionality serves as the primary reference point for positional numbering. The systematic name "3-amino-4,5-dichlorobenzoic acid hydrochloride" precisely indicates the positioning of functional groups, with the amino group occupying the meta position relative to the carboxyl group, while two chlorine atoms are situated at the 4 and 5 positions respectively.
The molecular formula C₇H₆Cl₃NO₂ reflects the hydrochloride salt form, incorporating an additional chloride ion and proton compared to the free base form. This formulation results in a molecular weight of 242.49 grams per mole, distinguishing it from the parent acid which possesses a molecular weight of 206.02 grams per mole. The compound's linear structural representation demonstrates the aromatic benzene ring system with the characteristic substitution pattern that defines its chemical behavior and reactivity profile.
The three-dimensional conformational properties of 3-amino-4,5-dichlorobenzoic acid hydrochloride reflect the electronic and steric influences of the multiple substituents on the benzene ring. The amino group at position 3 introduces electron-donating characteristics through resonance effects, while the chlorine atoms at positions 4 and 5 contribute electron-withdrawing properties through both inductive and resonance mechanisms. This electronic arrangement creates a unique charge distribution pattern that influences the compound's chemical reactivity and intermolecular interactions.
Table 1: Fundamental Chemical Properties of 3-Amino-4,5-dichlorobenzoic Acid Hydrochloride
Historical Context of Substituted Dichlorobenzoic Acid Derivatives
The development of substituted dichlorobenzoic acid derivatives traces its origins to the broader historical exploration of halogenated aromatic compounds, which began gaining prominence in organic chemistry during the late nineteenth and early twentieth centuries. Benzoic acid itself was first discovered in the sixteenth century through the dry distillation of gum benzoin, as documented by Nostradamus in 1556, followed by subsequent investigations by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The fundamental understanding of benzoic acid's composition was later established through the collaborative work of Justus von Liebig and Friedrich Wöhler, who provided critical insights into the structural characteristics of this important carboxylic acid.
The systematic exploration of dichlorinated benzoic acid derivatives emerged as synthetic organic chemistry advanced, driven by the recognition that halogen substitution could significantly modify the electronic properties and reactivity patterns of aromatic carboxylic acids. The strategic introduction of amino functionalities alongside chlorine substituents represented a significant advancement in the design of multifunctional aromatic compounds. These developments were particularly relevant for pharmaceutical chemistry, where the combination of electron-donating amino groups and electron-withdrawing chlorine atoms provided opportunities for fine-tuning molecular properties.
Research into 2,3-dichlorobenzoic acid and its derivatives gained particular significance due to its role as a key starting material for the synthesis of lamotrigine, demonstrating the practical importance of position-specific chlorination patterns in pharmaceutical applications. This historical precedent established the foundation for investigating other dichlorinated benzoic acid isomers, including the 3-amino-4,5-dichlorobenzoic acid system. The development of synthetic methodologies for preparing these compounds involved sophisticated approaches to regioselective halogenation and functional group manipulation.
The emergence of 3-amino-4,5-dichlorobenzoic acid hydrochloride as a research target reflects the ongoing evolution in understanding structure-activity relationships within halogenated aromatic systems. Contemporary synthetic approaches have leveraged advanced techniques for achieving precise substitution patterns, enabling the preparation of compounds with specific electronic and steric characteristics. The hydrochloride salt formation represents a common strategy for improving the handling properties and stability of amino-substituted aromatic acids.
Positional Isomerism in Dichlorinated Benzoic Acid Analogues
The phenomenon of positional isomerism in dichlorinated benzoic acid systems presents a rich landscape of structural diversity, with each isomer exhibiting distinct electronic properties and reactivity patterns. The systematic examination of these isomers reveals fundamental principles governing the relationship between molecular structure and chemical behavior. 3-Amino-4,5-dichlorobenzoic acid represents one member of a larger family that includes various positional arrangements of amino and chlorine substituents on the benzoic acid framework.
4-Amino-3,5-dichlorobenzoic acid, identified by Chemical Abstracts Service number 56961-25-2, exemplifies an alternative substitution pattern where the amino group occupies the para position relative to the carboxylic acid functionality. This compound exhibits a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of 206.028 grams per mole, with physical properties including a melting point range of 290-293 degrees Celsius and a boiling point of 344.2 degrees Celsius at standard atmospheric pressure. The density of this isomer is reported as 1.607 grams per cubic centimeter, reflecting the influence of the chlorine substituents on the overall molecular packing.
2-Amino-4,5-dichlorobenzoic acid represents another significant positional isomer, characterized by Chemical Abstracts Service number 20776-61-8 and exhibiting similar molecular formula characteristics while displaying distinct physical properties. This compound demonstrates a melting point of 213-214 degrees Celsius and a calculated boiling point of 380.5 degrees Celsius at 760 millimeters of mercury pressure. The different positioning of the amino group relative to the carboxylic acid functionality creates unique electronic environments that influence both physical properties and chemical reactivity.
Table 2: Comparative Analysis of Dichlorinated Benzoic Acid Isomers
| Compound | Chemical Abstracts Service Number | Molecular Weight (g/mol) | Melting Point (°C) | Substitution Pattern |
|---|---|---|---|---|
| 3-Amino-4,5-dichlorobenzoic acid | 50917-30-1 | 206.02 | Not specified | 3-amino, 4,5-dichloro |
| 4-Amino-3,5-dichlorobenzoic acid | 56961-25-2 | 206.028 | 290-293 | 4-amino, 3,5-dichloro |
| 2-Amino-4,5-dichlorobenzoic acid | 20776-61-8 | 206.026 | 213-214 | 2-amino, 4,5-dichloro |
| 3-Amino-2,5-dichlorobenzoic acid | 133-90-4 | Not specified | 194-197 | 3-amino, 2,5-dichloro |
The electronic effects of different substitution patterns become particularly evident when examining the predicted acidity constants and chemical reactivity of these isomers. The positioning of electron-donating amino groups and electron-withdrawing chlorine substituents creates distinct electronic environments that influence both the acidity of the carboxylic acid functionality and the nucleophilic character of the amino group. These electronic differences translate into varied reactivity profiles for synthetic transformations and potential biological activities.
3-Amino-2,5-dichlorobenzoic acid, with Chemical Abstracts Service number 133-90-4, further illustrates the diversity within this isomer family. This compound demonstrates application in peptide synthesis reactions and exhibits a melting point range of 194-197 degrees Celsius with decomposition. The positioning of chlorine atoms at the 2 and 5 positions, combined with the amino group at position 3, creates a unique electronic environment that differentiates it from other members of the dichlorinated benzoic acid family.
The systematic study of these positional isomers provides valuable insights into the fundamental principles governing structure-property relationships in halogenated aromatic systems. Each isomer represents a unique combination of electronic and steric factors that influence molecular behavior, from basic physical properties to complex chemical reactivity patterns. This understanding forms the foundation for rational design approaches in synthetic chemistry and pharmaceutical development, where precise control over substitution patterns enables the optimization of desired molecular properties.
Properties
IUPAC Name |
3-amino-4,5-dichlorobenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2.ClH/c8-4-1-3(7(11)12)2-5(10)6(4)9;/h1-2H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJUITLWEZGNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-4,5-dichlorobenzoic acid hydrochloride (ADCBA) is an organic compound notable for its diverse biological activities and applications in pharmaceutical research. With the molecular formula C7H6Cl2N O2·HCl and a molecular weight of 242.49 g/mol, ADCBA features an amino group at the 3-position and dichloro substitutions at the 4 and 5 positions of the benzoic acid ring. This unique structure contributes to its reactivity and biological interactions, making it a subject of interest in various fields, including medicinal chemistry and toxicology.
Structure
The structural characteristics of ADCBA can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C7H6Cl2N O2·HCl |
| Molecular Weight | 242.49 g/mol |
| Appearance | Solid |
| Functional Groups | Amino (–NH2), Dichloro (–Cl) |
Synthesis
The synthesis of ADCBA typically involves multi-step pathways, including oxidation, reduction, and substitution reactions. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. These synthetic routes allow for the controlled production of high-purity ADCBA, which is essential for biological studies.
Antimicrobial Properties
Recent studies have demonstrated that ADCBA exhibits significant antimicrobial activity. For instance, derivatives of ADCBA have shown potent inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1 μg/mL, indicating strong antibacterial properties.
Case Study: Antibacterial Activity
A comparative study on different substituted benzoic acids revealed that ADCBA derivatives with specific substitutions exhibited enhanced activity against bacterial strains:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3-Amino-4,5-dichlorobenzoic acid | 1 | Potent against S. aureus |
| 4-Bromo-3-trifluoromethyl derivative | 0.5 | Very potent against multiple strains |
| Unsubstituted derivative | >64 | Negligible activity |
These findings suggest that the positioning of functional groups significantly influences the biological efficacy of ADCBA derivatives.
Cytotoxicity and Hemolytic Activity
In assessing the safety profile of ADCBA, hemolytic activity was evaluated using sheep red blood cells (RBCs). At concentrations up to 64 μg/mL, ADCBA caused less than 10% hemolysis, indicating low cytotoxicity. This characteristic makes ADCBA a promising candidate for further development as an antibacterial agent with minimal side effects.
The mechanism by which ADCBA exerts its biological effects involves interaction with specific molecular targets within bacterial cells. The amino group and dichloro substituents are believed to enhance binding affinity to enzymes and receptors critical for bacterial survival. This interaction can lead to inhibition of key metabolic pathways, contributing to its antimicrobial effectiveness.
Comparison with Similar Compounds
ADCBA shares structural similarities with other dichlorobenzoic acid derivatives, which also exhibit various biological activities:
| Compound Name | Positioning | Notable Activity |
|---|---|---|
| 4-Amino-3,5-dichlorobenzoic acid | Amino at position 4 | Moderate antibacterial activity |
| 2-Amino-4,5-dichlorobenzoic acid | Amino at position 2 | Lower potency compared to ADCBA |
| 3-Chloro-4,5-dichlorobenzoic acid | Chlorine at position 3 | Lacks amino functionality |
These comparisons highlight how variations in functional group positioning can lead to differences in biological activity and potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-amino-4,5-dichlorobenzoic acid exhibit promising anticancer properties. For instance, compounds derived from this structure have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation. A notable study highlighted that these derivatives can selectively inhibit CDK activity, potentially offering a therapeutic strategy for treating various cancers, including breast cancer and multiple myeloma .
Neuroprotective Effects
Recent studies have investigated the neuroprotective properties of compounds related to 3-amino-4,5-dichlorobenzoic acid. These compounds have shown effectiveness in mitigating oxidative stress and reducing neurodegeneration associated with diseases like Alzheimer's. The mechanisms include cholinesterase inhibition and reduction of amyloid-beta aggregation, which are critical in the pathophysiology of Alzheimer's disease .
Herbicide Development
The compound is also recognized for its herbicidal properties. Chlorinated benzoic acids, including 3-amino-4,5-dichlorobenzoic acid hydrochloride, are effective against a broad range of undesirable plants. Their selective action allows for targeted weed management in agricultural practices .
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Chlorination | Electrophilic substitution | Chlorine gas in the presence of a catalyst |
| Amination | Nucleophilic substitution | Ammonia or amine at elevated temperatures |
Case Study 1: Anticancer Drug Development
A study published in a pharmacological journal explored the efficacy of synthesized derivatives of 3-amino-4,5-dichlorobenzoic acid as CDK inhibitors. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as lead compounds for further drug development .
Case Study 2: Neuroprotective Screening
In another study focusing on neurodegenerative diseases, researchers tested several derivatives of 3-amino-4,5-dichlorobenzoic acid for their ability to protect neuronal cells from oxidative stress. The findings demonstrated that certain derivatives significantly reduced cell death induced by reactive oxygen species (ROS), highlighting their therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-amino-4,5-dichlorobenzoic acid hydrochloride with structurally related benzoic acid derivatives and hydrochlorides, focusing on substituent effects, physicochemical properties, and research applications:
Key Observations:
Substituent Effects: Chlorine vs. Positional Isomerism: Shifting the amino group from C3 to C4 (e.g., 4-amino-2-hydroxybenzoic acid) alters biological activity, as seen in its use against Mycobacterium tuberculosis .
Physicochemical Properties: Solubility: Hydrochloride salts generally exhibit improved water solubility. For example, 3-amino-5-hydroxybenzoic acid hydrochloride is soluble in water (>50 mg/mL), whereas non-salt forms like 3-chloro-4-hydroxybenzoic acid require organic solvents . Thermal Stability: Melting points correlate with crystallinity; 3-amino-4-hydroxybenzoic acid (mp 208°C) is more thermally stable than its dichloro derivative (mp ~180–190°C estimated) due to hydrogen bonding from hydroxyl groups .
Research Applications: Antimicrobial Activity: Chlorinated derivatives like 3-chloro-4-hydroxybenzoic acid show broad-spectrum antibacterial activity against E. coli and S. Pharmaceutical Intermediates: Fluorinated analogs such as 3-amino-4,4,4-trifluorobutanoic acid hydrochloride are used in radiopharmaceuticals, highlighting the versatility of halogenated benzoic acids in drug development .
Preparation Methods
Starting Material and General Approach
The synthesis generally begins with anthranilic acid (2-aminobenzoic acid), which undergoes selective chlorination, diazotization, and subsequent transformations to introduce chlorine substituents at the 4 and 5 positions and to form the hydrochloride salt of the amino acid.
Chlorination of Anthranilic Acid to 3,5-Dichloro Derivatives
Chlorination Reaction : Anthranilic acid is dissolved in aqueous hydrochloric acid (commonly 10-20% concentration) and warmed to around 50°C. Chlorination is achieved by the slow addition of hydrogen peroxide (H2O2) as an oxidizing agent, which facilitates the substitution of chlorine atoms onto the aromatic ring at the 4 and 5 positions, yielding 3,5-dichloro-2-aminobenzoic acid as a white solid precipitate.
-
- Temperature: 50°C
- Solvent: 10-20% HCl aqueous solution
- Oxidant: 30% H2O2 dropwise addition
- Stirring time: Approximately 2 hours
- Isolation : The precipitate is filtered, washed with cold water, and dried to obtain the chlorinated amino acid intermediate.
Diazotization and Substitution to Form Hydrochloride Salt
The 3,5-dichloro-2-aminobenzoic acid undergoes diazotization in the presence of sodium nitrite (NaNO2) under acidic conditions (10% sulfuric acid or hydrochloric acid) at low temperatures (0-5°C). This step converts the amino group into a diazonium salt intermediate.
Following diazotization, reductive or substitution reactions are carried out, often using copper catalysts (CuSO4) and other reagents like ethanol as a reductant, to replace the diazonium group with desired substituents or to stabilize the hydrochloride salt form.
The hydrochloride salt is obtained by recrystallization from suitable solvents such as toluene or by direct acidification with hydrochloric acid.
Alternative Synthetic Routes and Catalytic Methods
Grignard Reaction Route : Preparation of 3,5-dichlorobenzoic acid can also be achieved via the reaction of (3,5-dichlorophenyl)magnesium chloride with carbon dioxide gas (CO2), followed by acidification. This method provides high yields (~99%) of the dichlorobenzoic acid intermediate, which can be further aminated and converted to the hydrochloride salt.
Photocatalytic Chlorination : Another modern approach involves the use of cerium chloride (CeCl3) as a catalyst under blue LED light irradiation (400 nm) in the presence of oxygen and chlorinated reagents to selectively chlorinate toluene derivatives, forming 3,5-dichlorobenzoic acid. This method operates at 60°C over 48 hours and offers an alternative to traditional chlorination.
Organic Nitrite and DMSO Method : The use of tert-butyl nitrite (r-BuONO) with DMSO in tetrahydrofuran (THF) allows for amine substitution and diazotization under mild conditions at 30°C, facilitating the formation of chlorinated benzoic acid derivatives.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Chlorination of anthranilic acid | Anthranilic acid, 10-20% HCl, H2O2 (30%), 50°C, 2h | White solid 3,5-dichloro-2-aminobenzoic acid |
| 2 | Diazotization and substitution | NaNO2, HCl or H2SO4 (10%), 0-5°C, CuSO4 catalyst, ethanol reductant | Formation of diazonium salt and substitution, hydrochloride salt obtained by recrystallization |
| 3 | Grignard reaction with CO2 | (3,5-dichlorophenyl)magnesium chloride, CO2 gas, Et2O solvent | 99% yield of 3,5-dichlorobenzoic acid intermediate |
| 4 | Photocatalytic chlorination | CeCl3 catalyst, CCl3CH2OH, CH3CN solvent, O2 atmosphere, blue LED light, 60°C, 48h | Selective chlorination of toluene derivatives |
| 5 | Organic nitrite diazotization | r-BuONO, DMSO, THF solvent, 30°C | Mild diazotization and substitution |
Detailed Research Findings and Notes
The chlorination step is critical for regioselectivity, favoring substitution at the 4 and 5 positions due to the directing effects of the amino and carboxyl groups.
The use of hydrogen peroxide as an oxidant in hydrochloric acid medium provides a clean and efficient chlorination with minimal side products.
Diazotization under acidic and low-temperature conditions prevents decomposition of the diazonium intermediate and allows for controlled substitution reactions.
Recrystallization from toluene or similar solvents ensures high purity of the hydrochloride salt of 3-amino-4,5-dichlorobenzoic acid.
Modern photocatalytic methods offer greener alternatives with milder conditions but require longer reaction times and specialized equipment.
The Grignard reaction route is highly efficient for preparing the dichlorobenzoic acid precursor but requires handling of sensitive organometallic reagents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-4,5-dichlorobenzoic acid hydrochloride, and how can intermediates be validated?
- Methodology :
- Step 1 : Start with halogenated benzoic acid precursors (e.g., 3,5-dichloro-4-hydroxybenzoic acid) as a base structure. Introduce the amino group via catalytic hydrogenation or nucleophilic substitution under inert conditions .
- Step 2 : Protect reactive groups (e.g., carboxylic acid) using tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during amination .
- Validation : Use HPLC (≥98% purity threshold) and LC-MS to confirm intermediate structures. Compare retention times and mass-to-charge ratios with reference standards .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology :
- Purity : Perform HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid). Monitor UV absorption at 254 nm .
- Structural Confirmation :
- NMR : Analyze - and -NMR spectra. Key signals: aromatic protons (δ 7.2–8.1 ppm), carboxylic acid (δ ~170 ppm in ), and ammonium chloride protons (broad singlet, δ 2.5–3.5 ppm) .
- FT-IR : Confirm functional groups (e.g., -COOH stretch at ~1700 cm, -NH at ~2800–3000 cm) .
Q. What strategies ensure reproducibility in synthesizing this hydrochloride salt?
- Methodology :
- Crystallization : Use ethanol/water mixtures for recrystallization to enhance yield and purity. Monitor pH (4–5) to stabilize the hydrochloride form .
- Documentation : Record reaction parameters (temperature, solvent ratios, stirring rate) meticulously. Cross-validate with peer protocols from PubChem or CAS databases .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up synthesis?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict activation energies .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (temperature, catalyst loading) for higher yields .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Methodology :
- Enzyme Assays : Conduct dose-response studies (e.g., IC) using purified enzymes (e.g., hydrolases or oxidoreductases). Compare results with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to identify structure-activity relationships .
- Statistical Analysis : Use ANOVA or Bayesian modeling to assess variability across studies. Control for factors like solvent choice (DMSO vs. water) and assay pH .
Q. How do researchers investigate degradation pathways under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes). Monitor degradation products via UPLC-QTOF-MS .
- Metabolite Profiling : Incubate with liver microsomes or hepatocytes. Identify metabolites using high-resolution mass spectrometry and compare with in silico predictions (e.g., Meteor software) .
Data Contradiction and Validation
Q. How should discrepancies in reported melting points or spectral data be addressed?
- Methodology :
- Interlaboratory Comparison : Replicate measurements using calibrated equipment (e.g., DSC for melting points). Cross-reference with PubChem/CAS entries for consensus values .
- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in molecular conformation .
Handling and Stability
Q. What protocols ensure long-term stability of the hydrochloride salt?
- Methodology :
- Storage : Store in airtight containers at 0–6°C under nitrogen to prevent hydrolysis or oxidation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor purity via HPLC and track moisture uptake with Karl Fischer titration .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
